molecular formula C6H9IN2O B13726467 3-Iodo-4-isopropoxy-1H-pyrazole

3-Iodo-4-isopropoxy-1H-pyrazole

Cat. No.: B13726467
M. Wt: 252.05 g/mol
InChI Key: GACIUXYIPKKNGC-UHFFFAOYSA-N
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Description

3-Iodo-4-isopropoxy-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of iodine and isopropoxy groups in this compound makes it a valuable intermediate for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-isopropoxy-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 4-isopropoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent such as ammonium cerium(IV) nitrate . The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and quality control.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-isopropoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and catalysts such as palladium or copper.

    Oxidation: Hydrogen peroxide, organic solvents like acetonitrile, and mild heating.

    Reduction: Sodium borohydride, ethanol or methanol as solvents, and ambient temperature.

Major Products:

    Substitution: Formation of 3-substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of deiodinated pyrazoles.

Mechanism of Action

The mechanism of action of 3-Iodo-4-isopropoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison: 3-Iodo-4-isopropoxy-1H-pyrazole is unique due to the presence of both iodine and isopropoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Iodo-1-isopropyl-1H-pyrazole, the isopropoxy group in the 4-position enhances its solubility and potential for further functionalization. The presence of iodine in 3-Iodo-1H-pyrazole makes it a versatile intermediate for various substitution reactions, while the additional isopropoxy group in this compound provides added steric and electronic effects that can influence its reactivity and biological properties.

Properties

Molecular Formula

C6H9IN2O

Molecular Weight

252.05 g/mol

IUPAC Name

5-iodo-4-propan-2-yloxy-1H-pyrazole

InChI

InChI=1S/C6H9IN2O/c1-4(2)10-5-3-8-9-6(5)7/h3-4H,1-2H3,(H,8,9)

InChI Key

GACIUXYIPKKNGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(NN=C1)I

Origin of Product

United States

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